9H-Pyrano[3,2-e]benzothiazole is a heterocyclic compound that combines features of both pyran and benzothiazole structures. This compound is part of a larger class of chromone derivatives recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, anti-cancer, and antioxidant properties. The molecular formula for 9H-pyrano[3,2-e]benzothiazole is with a molecular weight of approximately 189.24 g/mol .
The synthesis of 9H-pyrano[3,2-e]benzothiazole can be achieved through several methods, primarily involving the condensation of suitable precursors. One effective approach involves the use of 2-amino-3-iodochromones in copper-promoted cascade reactions. This method typically employs moderate temperatures and carbon disulfide as a reagent to facilitate the reaction conditions .
A common synthetic route includes the reaction between 2-aminobenzothiazole and benzaldehyde derivatives in solvent-free conditions. The process generally involves heating the reactants at approximately 60°C for several hours, resulting in high yields of the desired product without the need for solvents or catalysts .
The structure of 9H-pyrano[3,2-e]benzothiazole features a fused ring system comprising a pyran and a benzothiazole moiety. The arrangement of atoms can be represented by its canonical SMILES notation: C1C=COC2=C1C3=C(C=C2)SC=N3
.
9H-pyrano[3,2-e]benzothiazole participates in various chemical reactions typical for heterocyclic compounds. These may include electrophilic substitutions due to the presence of electron-rich aromatic systems. Additionally, it can undergo nucleophilic attacks at positions susceptible to substitution.
The reactions often involve coupling with other functional groups or undergoing cyclization processes that enhance its pharmacological properties. For example, the synthesis may include reactions with aldehydes or ketones under specific conditions to yield various derivatives with enhanced biological activity .
The mechanism of action for compounds like 9H-pyrano[3,2-e]benzothiazole is often linked to their ability to interact with biological targets such as enzymes or receptors. The specific interactions depend on the substituents present on the benzothiazole ring.
Research indicates that derivatives of benzothiazoles exhibit a range of biological activities including antimicrobial effects and potential anti-cancer properties. The structure-activity relationship suggests that modifications at specific positions can significantly alter efficacy against various biological targets .
9H-pyrano[3,2-e]benzothiazole has significant applications in medicinal chemistry due to its broad spectrum of biological activities. It has been studied for:
The ongoing research into this compound highlights its versatility and potential as a lead compound in drug discovery efforts aimed at treating infectious diseases and cancer-related ailments .
Benzothiazole-pyrano fused systems represent a privileged scaffold in medicinal chemistry due to their multifaceted bioactivity profiles and structural mimicry of endogenous biomolecules. The specific hybrid 9H-Pyrano[3,2-e]benzothiazole (CAS 29152-19-0, Molecular Formula: C10H7NOS, MW: 189.24 g/mol) exemplifies this potential, combining the electron-deficient benzothiazole moiety with the oxygen-containing pyran ring [1] [5] [9]. This architectural fusion creates a planar, conjugated system conducive to:
Table 1: Bioactivity Profile of Benzothiazole-Pyrano Hybrid Analogs
Core Structure | Reported Bioactivities | Key Pharmacophores |
---|---|---|
Pyrano[2,3-c]pyrazoles | Antiviral (HCoV-229E), Mpro inhibition, Anticancer [3] [7] | C-6 Aryl, 5-CN, N1-substituent |
Benzo[4,5]thiazolo[3,2-a]pyridines | Antitumor, Kinase inhibition [9] [10] | Electron-withdrawing C2 substituents |
9H-Pyrano[3,2-e]benzothiazole | Theoretical predictions: Anticancer, Antimicrobial [1] [9] | Planar fused system, S/N heteroatoms |
The evolution of fused benzothiazoles reflects strategic advances in heterocyclic synthesis and target-oriented drug design:
Table 2: Key Milestones in Fused Benzothiazole Drug Discovery
Period | Synthetic Advance | Biological Focus | Representative Agents |
---|---|---|---|
1990s | Ullmann condensations | Antitumor screening | 2-(4-Aminophenyl)benzothiazoles |
2010s | MCRs in aqueous media | Kinase/Enzyme inhibition | Pyrano[2,3-d]pyrimidines [3] |
2020s | Hybrid catalysts (PDSPTCF) [8] | Antiviral agents | Pyrano[2,3-c]pyrazole Mpro inhibitors [7] |
The bioactivity of benzothiazole derivatives is exquisitely sensitive to ring fusion topology. The [3,2-e] fusion in 9H-Pyrano[3,2-e]benzothiazole confers distinct advantages over alternative fusion patterns:
Table 3: Impact of Fusion Pattern on Molecular Properties
Fusion Pattern | Representative CAS | Conjugation Length | Dipole Moment (D) | Bioactivity Correlation |
---|---|---|---|---|
[3,2-e] | 29152-19-0 [5] | Extended linear | ~4.5 (calc.) | Enhanced enzyme inhibition, DNA intercalation potential |
[2,3-g] | 45077638 [1] | Angular | ~3.8 (calc.) | Moderate antimicrobial activity |
[3,2-f] | 57357901 [2] | Cross-conjugated | ~3.2 (calc.) | Limited bioactivity data |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3